Furan-2-yl{4-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}methanone
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Overview
Description
2-FURYL{4-[(4-METHYLPIPERIDINO)CARBONYL]PIPERIDINO}METHANONE is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Common synthetic routes include hydrogenation, cyclization, cycloaddition, annulation, and amination . Industrial production methods often focus on optimizing these reactions to achieve high yields and purity.
Chemical Reactions Analysis
2-FURYL{4-[(4-METHYLPIPERIDINO)CARBONYL]PIPERIDINO}METHANONE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an antiviral and anticholinesterase agent . Its industrial applications include its use in the synthesis of pharmaceuticals and other biologically active compounds .
Mechanism of Action
The mechanism of action of 2-FURYL{4-[(4-METHYLPIPERIDINO)CARBONYL]PIPERIDINO}METHANONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby increasing the levels of acetylcholine in the nervous system . This mechanism is similar to that of other anticholinesterase agents.
Comparison with Similar Compounds
2-FURYL{4-[(4-METHYLPIPERIDINO)CARBONYL]PIPERIDINO}METHANONE can be compared with other piperidine derivatives, such as 4-methylpiperidine and 2-furyl[4-(1H-indol-4-yl)piperazino]methanone . While these compounds share a similar piperidine core, their unique substituents confer different chemical and biological properties. For example, 4-methylpiperidine is commonly used in organic synthesis, whereas 2-furyl[4-(1H-indol-4-yl)piperazino]methanone has shown potential as an antibacterial agent .
Properties
Molecular Formula |
C17H24N2O3 |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
[1-(furan-2-carbonyl)piperidin-4-yl]-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C17H24N2O3/c1-13-4-8-18(9-5-13)16(20)14-6-10-19(11-7-14)17(21)15-3-2-12-22-15/h2-3,12-14H,4-11H2,1H3 |
InChI Key |
QBVDQGIQRWPUKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2CCN(CC2)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
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